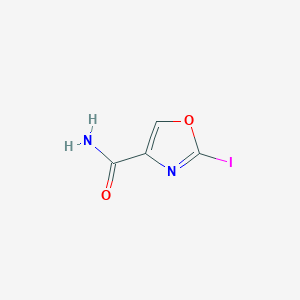
2-Iodooxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodooxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring substituted with an iodine atom at the 2-position and a carboxamide group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodooxazole-4-carboxamide typically involves the iodination of oxazole derivatives followed by the introduction of the carboxamide group. One common method is the reaction of 2-iodooxazole with a suitable amide precursor under controlled conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
2-Iodooxazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Iodooxazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Biological Studies: The compound is used in the study of enzyme inhibitors and other biologically relevant molecules.
作用機序
The mechanism of action of 2-Iodooxazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The carboxamide group can form hydrogen bonds with amino acid residues in the enzyme, while the iodine atom can participate in halogen bonding, enhancing the binding affinity.
類似化合物との比較
2-Iodooxazole-4-carboxamide can be compared with other oxazole derivatives such as:
2-Bromooxazole-4-carboxamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
2-Chlorooxazole-4-carboxamide: Contains a chlorine atom, which may result in different biological activity and chemical behavior.
2-Fluorooxazole-4-carboxamide: The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific interactions such as halogen bonding, making it a valuable compound for various applications.
特性
分子式 |
C4H3IN2O2 |
|---|---|
分子量 |
237.98 g/mol |
IUPAC名 |
2-iodo-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C4H3IN2O2/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) |
InChIキー |
NEMJMIPWXPFAQO-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(O1)I)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


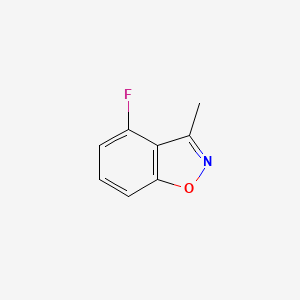
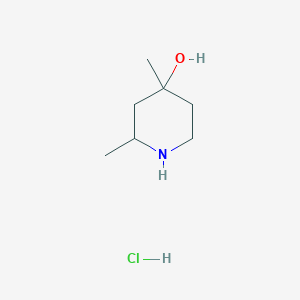

![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)

![Imidazo[1,2-c]pyrimidin-2-ylmethanamine](/img/structure/B12973535.png)
![(R)-7-Amino-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12973545.png)
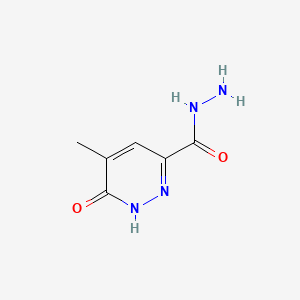
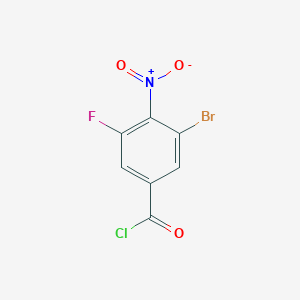




![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)
